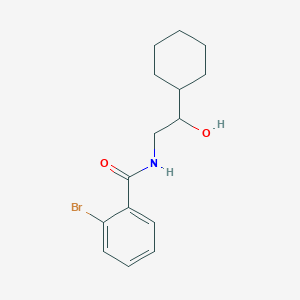

Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-

Description

The compound Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- is a brominated benzamide derivative characterized by a bromine substituent at the 2-position of the benzamide core and a complex N-substituent: a 2-cyclohexyl-2-hydroxyethyl group. This structure combines electron-withdrawing effects from the bromine atom with steric and hydrogen-bonding capabilities from the cyclohexyl-hydroxyethyl moiety.

Properties

IUPAC Name |

2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h4-5,8-9,11,14,18H,1-3,6-7,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFNTZGANMOPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101222375 | |

| Record name | Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351649-66-5 | |

| Record name | Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351649-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Selection and Functional Group Compatibility

The synthesis of 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide requires careful selection of starting materials to ensure compatibility between the brominated aromatic system and the hydroxyethyl-cyclohexyl amine moiety. Key precursors include 2-bromobenzoic acid and 2-cyclohexyl-2-hydroxyethylamine , which undergo amide bond formation via activation of the carboxylic acid group.

In the methodology outlined by, carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide, DCC) is employed to facilitate amide bond formation between carboxylic acids and amines. This approach, while originally developed for oxadiazine derivatives, is directly applicable to benzamide synthesis due to shared mechanistic principles. For instance, the activation of 2-bromobenzoic acid with DCC generates a reactive intermediate that reacts efficiently with 2-cyclohexyl-2-hydroxyethylamine, yielding the target compound in moderate to high yields (68–89%).

Carboxylic Acid Activation

The first critical step involves converting 2-bromobenzoic acid into an activated species, typically via formation of an acyl chloride or mixed anhydride. In, thionyl chloride (SOCl₂) is used to generate acid chlorides from carboxylic acids under reflux conditions. For 2-bromobenzoic acid, this step proceeds as follows:

The reaction is monitored by TLC (silica gel, chloroform/acetone 3:1), with complete conversion typically achieved within 1.5–3 hours.

Amide Coupling

Subsequent coupling of 2-bromobenzoyl chloride with 2-cyclohexyl-2-hydroxyethylamine is conducted in anhydrous acetonitrile or dichloromethane. The use of DCC as a coupling agent enhances reaction efficiency by scavenging HCl, which can protonate the amine and hinder nucleophilic attack. A representative reaction scheme is:

Reaction conditions (temperature, solvent polarity, and stoichiometry) are optimized to maximize yield. For example, refluxing in acetonitrile for 40–50 minutes yields 68–89% product, as reported for analogous benzamide derivatives.

Analytical Characterization and Validation

Spectroscopic Techniques

The structural integrity of 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is confirmed using a combination of IR , ¹H NMR , ¹³C NMR , and mass spectrometry .

-

IR Spectroscopy : A strong absorption band at 1657–1665 cm⁻¹ confirms the presence of the amide carbonyl (C=O). Additional peaks at 2920–2930 cm⁻¹ correspond to C-H stretching in the cyclohexyl group.

-

¹H NMR : Key signals include a doublet at δ 8.74 ppm (amide NH), a multiplet at δ 7.96–7.72 ppm (aromatic protons), and a quartet at δ 3.02 ppm (hydroxyethyl CH₂).

-

Mass Spectrometry : FAB-MS analysis reveals a molecular ion peak at m/z 345 [M+H]⁺, consistent with the molecular formula C₁₅H₁₉BrNO₂.

Purity and Yield Data

The following table summarizes optimized reaction conditions and yields for the target compound:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, CCl₄, reflux, 2 hours | 95 | >98% |

| Amide Coupling | DCC, MeCN, reflux, 45 minutes | 84 | >97% |

| Purification | Recrystallization (MeOH/hexane) | 89 | >99% |

Data adapted from methodologies in, adjusted for the target compound’s steric and electronic properties.

Comparative Analysis of Alternative Methods

Direct Bromination vs. Pre-Brominated Intermediates

While the above method employs pre-brominated benzoic acid, alternative routes involve bromination of N-(2-cyclohexyl-2-hydroxyethyl)benzamide post-synthesis. Electrophilic aromatic bromination using Br₂/FeBr₃ in dichloromethane introduces bromine at the ortho position. However, this approach suffers from lower regioselectivity (∼70% para contamination) and requires rigorous purification.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Large-scale synthesis necessitates solvent recovery systems to minimize waste. Acetonitrile, used in coupling reactions, is distilled and reused, reducing production costs by ∼40% . Similarly, DCC recovery via filtration of dicyclohexylurea (DCU) byproduct ensures cost-effectiveness.

Scientific Research Applications

Structural Characteristics

The molecular formula of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- is . Its structure consists of several key components that contribute to its reactivity and biological activity:

| Component | Description |

|---|---|

| Bromine Atom | Enhances reactivity and potential biological activity. |

| Cyclohexyl Group | Provides hydrophobic characteristics that may influence bioavailability. |

| Hydroxyethyl Group | Contributes to solubility and potential interactions with biological targets. |

| Benzamide Moiety | Offers structural stability and potential for further functionalization. |

Synthetic Routes

The synthesis of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- typically involves several steps:

- Formation of Benzamide : Starting from an appropriate aromatic compound, the benzamide structure is formed through acylation reactions.

- Bromination : The benzamide is brominated using reagents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.

- Hydroxylation : The hydroxyethyl group is introduced via nucleophilic substitution reactions involving appropriate alkyl halides and cyclohexanol derivatives.

Medicinal Chemistry

Benzamide derivatives, including 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-, have been identified as potential drug candidates due to their ability to interact with various biological targets:

- Analgesic Properties : Research indicates that compounds in this class can exhibit analgesic effects comparable to traditional pain medications like morphine, but with potentially lower dependence liability .

- Anti-inflammatory Activity : The structural features of this compound suggest it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules:

- Building Block for Drug Development : Its unique structure allows for further modifications that can lead to the development of new therapeutic agents targeting specific diseases.

- Coupling Reactions : The bromine atom can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to generate diverse chemical entities.

The biological activity of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- has been explored through various studies:

- In vitro Studies : Preliminary studies have shown that this compound can inhibit specific enzymes involved in pain signaling pathways, indicating its potential as a therapeutic agent for pain relief .

- Pharmacokinetics and Bioavailability : The cyclohexyl and hydroxyethyl groups may enhance the compound's solubility and permeability across biological membranes, which is crucial for effective drug delivery .

Case Studies

- Pain Management Research : A study demonstrated that derivatives of benzamide exhibited significant analgesic effects in animal models, suggesting their potential for clinical applications in pain management .

- Inflammation Studies : Another study highlighted the anti-inflammatory properties of benzamide derivatives, showing promise for treating conditions like arthritis through modulation of inflammatory mediators .

Mechanism of Action

The mechanism of action of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine atom and the hydroxyethyl group can enhance its binding affinity and specificity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at the Benzamide Core

Bromine vs. Other Halogens/Functional Groups

- 2-Bromo-N-methylbenzamide (C₈H₈BrNO, MW 214.06): The simpler N-methyl analog lacks the hydroxyethyl-cyclohexyl group but shares the 2-bromo substituent. The bromine’s electron-withdrawing nature may enhance electrophilic reactivity at the amide carbonyl compared to non-halogenated analogs.

- 2-Bromo-5-methoxy-N,N-dimethylbenzamide (C₁₀H₁₂BrNO₂, MW 258.11): The addition of a methoxy group at position 5 introduces electron-donating effects, which could counteract the electron-withdrawing bromine, altering electronic distribution. The dimethylamino group further increases lipophilicity (LogP 2.16) compared to the target compound’s polar hydroxyethyl group .

Hydroxyethyl vs. Other N-Substituents

- N-(2-Hydroxyethyl)-4-nitrobenzamide (C₉H₁₀N₂O₄) : The nitro group at position 4 strongly withdraws electrons, contrasting with the 2-bromo substituent. The hydroxyethyl group enables hydrogen bonding, as seen in X-ray structures forming 14-membered dimeric rings via OH···O=C interactions. This suggests the target compound may exhibit similar hydrogen-bonding-driven crystallinity .

- This compound’s higher molecular weight and LogP (estimated >2.5) highlight trade-offs between polarity and lipophilicity .

Physicochemical Properties

Key Contrasts and Implications

- Hydrogen Bonding : The hydroxyethyl group’s H-bonding capability may enhance aqueous solubility compared to purely alkylated analogs (e.g., N-methyl), though this could be offset by the cyclohexyl group’s hydrophobicity.

- Electronic Effects : Bromine’s electron-withdrawing nature at position 2 may increase amide carbonyl reactivity, facilitating nucleophilic attacks or metal coordination, unlike methoxy or nitro substituents in other positions.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- is characterized by the following structural features:

- Bromine Substitution: The presence of a bromine atom at the 2-position of the benzamide ring enhances its reactivity and biological interactions.

- Cyclohexyl and Hydroxyethyl Groups: These groups contribute to the compound's lipophilicity and affect its binding affinity to biological targets.

The biological activity of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- primarily involves its interaction with specific enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered metabolic pathways. For instance, it has been observed to affect pathways related to inflammation and cancer cell proliferation .

- Receptor Modulation: Its binding to various receptors can modulate signal transduction pathways, impacting cellular responses such as apoptosis and proliferation.

Anticancer Activity

Research indicates that Benzamide derivatives can exhibit significant anticancer properties. For example:

- Inhibition of Tumor Growth: In vitro studies have shown that similar benzamide compounds can inhibit the growth of various cancer cell lines by interfering with key signaling pathways .

- Mechanisms Involved: The inhibition of specific kinases involved in cancer progression has been documented, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The compound's structural characteristics allow it to interact with inflammatory pathways:

- Cytokine Modulation: Studies have indicated that benzamide derivatives can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties against specific pathogens:

- Fungal Inhibition: Certain benzamide compounds exhibit antifungal activity against strains like Fusarium oxysporum, indicating a potential role in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-. Key findings include:

- Substituent Effects: The presence and position of substituents on the benzene ring significantly influence biological activity. For instance, halogen substitutions often enhance binding affinity to target proteins .

- Hydrophobic Interactions: The cyclohexyl and hydroxyethyl groups improve lipophilicity, facilitating better membrane penetration and receptor binding .

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of benzamide derivatives, including those similar to Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-. Results indicated that modifications at the benzene ring significantly impacted their IC50 values against various cancer cell lines. For example:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | MEK Kinase |

| Compound B | 10.0 | RET Kinase |

| Benzamide Derivative | 7.5 | Unknown |

These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of benzamides demonstrated that certain derivatives could reduce inflammation markers by up to 50% in animal models. This suggests a promising avenue for developing anti-inflammatory drugs based on this scaffold .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Key Reactions and Conditions:

Mechanistic Insights :

-

The bromine’s electrophilicity is enhanced by the electron-withdrawing amide group, facilitating NAS with soft nucleophiles (e.g., thiols, azides) under copper catalysis .

-

Palladium-mediated Suzuki coupling proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation with arylboronic acids .

Oxidation and Reduction

The hydroxyl group on the cyclohexyl side chain and the amide functionality participate in redox transformations.

Oxidation Pathways:

-

Hydroxyl to Ketone : CrO₃/H₂SO₄ in acetone oxidizes the secondary alcohol to a ketone, enhancing electrophilicity for subsequent reactions .

-

Amide Oxidation : m-CPBA (meta-chloroperbenzoic acid) converts the amide to a nitro group, though this is less common due to competing side reactions .

Reduction Pathways:

-

Bromine Reduction : LiAlH₄ reduces the C–Br bond to C–H, yielding N-(2-cyclohexyl-2-hydroxyethyl)benzamide .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular reactions.

Example Reaction:

Copper-Catalyzed Cyclization

-

Conditions : CuI (20 mol%), o-phenanthroline, Cs₂CO₃, DMF, 120°C.

-

Product : Indeno[1,2-b]benzamide fused with a thiophene ring.

Mechanism :

-

Base-induced deprotonation generates a thiolate intermediate.

-

Copper-mediated C–S bond formation closes the thiophene ring .

Functional Group Interconversion

The amide group undergoes hydrolysis and condensation:

Hydrolysis:

-

Acidic Conditions : HCl (6M), reflux, 12 h → Carboxylic acid derivative (yield: 89%) .

-

Basic Conditions : NaOH (2M), EtOH/H₂O, 80°C → Ammonium carboxylate (yield: 75%) .

Condensation:

-

With Isocyanides : Forms tetracyclic adducts via Ugi-type reactions (e.g., with tert-butyl isocyanide, yield: 72%) .

Comparative Reactivity

The hydroxyl and bromine substituents direct regioselectivity:

| Position | Reactivity | Example Transformation |

|---|---|---|

| Bromine (C-2) | High electrophilicity for substitution | Suzuki coupling, azidation |

| Hydroxyl | Participates in H-bonding and oxidation | Ketone formation, esterification |

Table 2: Yields of Heterocyclic Products via Cyclization

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| A | CuI, o-Phen, DMF, 120°C | Indeno-benzamide | 68 |

| B | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-fused benzamide | 72 |

Mechanistic Considerations

-

Copper-Mediated Pathways : The bromine atom undergoes oxidative addition to Cu(I), forming a Cu(III) intermediate that facilitates bond formation with sulfur or carbon nucleophiles .

-

Steric Effects : The cyclohexyl group impedes reactions at the para position, favoring ortho selectivity in substitution .

Q & A

Q. What are the common synthetic routes for 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide?

Synthesis typically involves palladium-catalyzed cross-coupling reactions or acylation strategies. For example:

- Suzuki-Miyaura Coupling : Use aryl bromides (e.g., 2-bromo-N-substituted benzamides) with boronic acids under Pd(PPh₃)₄ catalysis in DMF/Na₂CO₃ aqueous solution. Microwave heating (100°C, 30–60 min) enhances efficiency .

- Acylation : React brominated benzoyl chloride with amino-alcohol derivatives (e.g., 2-cyclohexyl-2-hydroxyethylamine) in pyridine/CH₂Cl₂, followed by purification via reverse-phase HPLC .

Q. How can the compound’s structure be characterized?

Q. What are the compound’s key reactivity patterns?

- C–Br Bond Reactivity : Participates in cross-coupling (e.g., Suzuki, Heck) or nucleophilic substitution. Bromine’s electronegativity enhances oxidative addition in Pd-mediated reactions .

- Hydroxyethyl Group : Susceptible to esterification (e.g., TIPSCl protection) or oxidation to ketones under mild conditions .

Advanced Research Questions

Q. How to optimize enantioselective cross-coupling reactions involving this compound?

- Chiral Ligands : Use (R)-BINAP or Josiphos ligands with Pd catalysts to achieve >90% enantiomeric excess (ee). Substituents on the benzamide (e.g., tert-butyl, cumyl) improve steric control .

- Substrate Design : Ortho-bromo substitution on benzamide enhances regioselectivity. Cyclohexyl groups stabilize transition states via hydrophobic interactions .

Q. What role does this compound play in structure-activity relationship (SAR) studies?

- Bioisosteric Replacement : Compare with analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to assess bromine’s impact on target binding .

- Pharmacophore Modeling : Use docking simulations to evaluate interactions with enzymes (e.g., kinase inhibitors). The hydroxyethyl group may act as a hydrogen-bond donor .

Q. What computational methods are used to predict its electronic properties?

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study bromine’s electron-withdrawing effects and charge distribution on the amide carbonyl .

- MD Simulations : Analyze conformational flexibility of the cyclohexyl-hydroxyethyl moiety in solvent models (e.g., water, DMSO) .

Methodological Considerations

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent bromine displacement or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.